
2-Methyl-4-phenylsulfanylquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylsulfanylquinoline;hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, glycerol, and sulfuric acid under reflux conditions.
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-Methyl-4-phenylsulfanylquinoline;hydrochloride, often employs catalytic processes to enhance yield and efficiency. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts have been explored for their environmental friendliness and operational simplicity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylsulfanylquinoline;hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylsulfanyl group can interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Shares the quinoline core but lacks the phenylsulfanyl group.
4-Phenylquinoline: Similar structure but without the methyl group at the 2-position.
2-Phenylsulfanylquinoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Eigenschaften
CAS-Nummer |
65246-06-2 |
|---|---|
Molekularformel |
C16H14ClNS |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
2-methyl-4-phenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NS.ClH/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-11H,1H3;1H |
InChI-Schlüssel |
PDAXZYXVIOFMQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


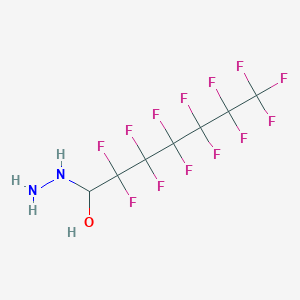
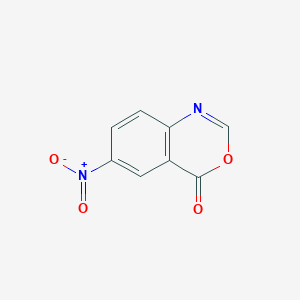
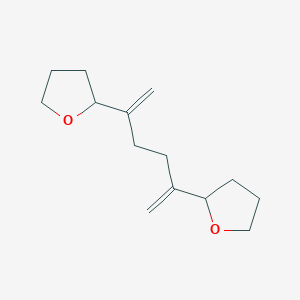
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
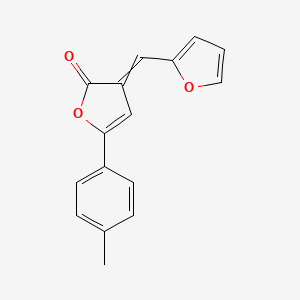
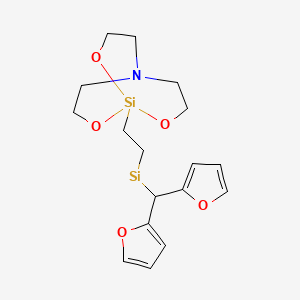

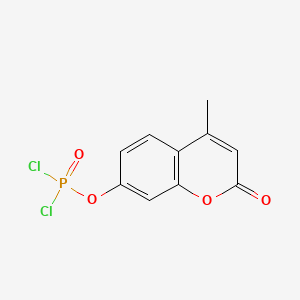

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
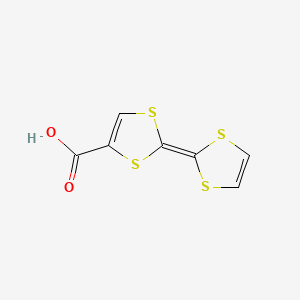
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)

